Hydroxyisovaleroyl-d3 Carnitine

Catalog No.
S884695
CAS No.
1058636-00-2
M.F
C12H23NO5
M. Wt
264.336
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyisovaleroyl-d3 Carnitine

CAS Number

1058636-00-2

Product Name

Hydroxyisovaleroyl-d3 Carnitine

IUPAC Name

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-(3-hydroxy-3-methylbutanoyl)oxybutanoate

Molecular Formula

C12H23NO5

Molecular Weight

264.336

InChI

InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1/i3D3

InChI Key

IGLHHSKNBDXCEY-MCHJGEEVSA-N

SMILES

CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Synonyms

Hydroxyisovaleroyl N-(methyl-d3)-carnitine; (2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N-dimethyl-N-(methyl-d3)-1-Propanaminium Inner Salt

Research Tool for Carnitine Metabolism:

  • Muscle function: HIC-d3 can be used to assess carnitine deficiency, a condition affecting muscle energy metabolism and potentially contributing to fatigue and exercise intolerance.
  • Carnitine transporter activity: HIC-d3 helps evaluate the function of carnitine transporters, which are responsible for moving carnitine across cell membranes. This is crucial for understanding carnitine transport efficiency in various tissues and its potential role in diseases like carnitine transporter deficiency.
  • Carnitine synthesis and degradation: HIC-d3 can be employed to investigate the pathways involved in carnitine biosynthesis and breakdown in the body. This knowledge can contribute to developing strategies for maintaining optimal carnitine levels in different health conditions.

Potential Therapeutic Applications:

While research on the therapeutic applications of HIC-d3 itself is limited, its role as a research tool paves the way for exploring potential therapeutic interventions related to carnitine metabolism. Here are some possible areas of investigation:

  • Carnitine deficiency treatment: HIC-d3 could aid in developing and monitoring the effectiveness of treatments for carnitine deficiency, such as carnitine supplementation.
  • Carnitine transporter dysfunction: Research using HIC-d3 could inform the development of therapies targeting carnitine transporter dysfunction, potentially improving carnitine uptake in affected tissues.
  • Metabolic disorders: HIC-d3 might contribute to the development of new therapeutic strategies for metabolic disorders affecting carnitine metabolism.

HIC-d3 is a modified form of L-Carnitine, a naturally occurring molecule in the body involved in energy metabolism []. The "d3" refers to the presence of three deuterium atoms (isotopes of hydrogen) incorporated into the molecule, often used in research to trace metabolic pathways [].


Molecular Structure Analysis

HIC-d3 shares a similar core structure with L-Carnitine, possessing an ester group linked to a carnitine molecule. The key feature is the substitution of three hydrogen atoms with deuterium (heavy hydrogen) atoms. These substitutions can be analyzed using techniques like mass spectrometry to identify the molecule's specific structure [].


Chemical Reactions Analysis

Research on the specific chemical reactions involving HIC-d3 is ongoing. However, its synthesis likely involves similar pathways as L-Carnitine, potentially using acylation reactions to link the ester group with carnitine []. Due to the presence of deuterium, specialized methods might be needed during synthesis to incorporate these isotopes.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of HIC-d3, such as melting point, boiling point, and solubility, is currently limited. However, it is expected to share some similarities with L-Carnitine, which is soluble in water and has a high melting point [].

The specific mechanism of action of HIC-d3 in biological systems is under investigation. Due to its structural similarity to L-Carnitine, it might be involved in similar processes related to fat metabolism and energy production within cells []. However, the presence of deuterium might alter its interactions with other molecules, requiring further research.

XLogP3

0.2

Dates

Modify: 2024-04-14

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